Piperidine, 2-(4-bromophenyl)-5-methoxy-
Description
Significance of Piperidine (B6355638) Scaffolds in Academic Chemical and Biological Research
The piperidine scaffold is a privileged structure in drug development, appearing in over twenty classes of pharmaceuticals. acs.org Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule. Piperidine-containing compounds have demonstrated a wide range of biological activities, including applications as anticancer agents, treatments for Alzheimer's disease, antibiotics, analgesics, and antipsychotics. nih.gov
The versatility of the piperidine ring allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity, selectivity, and physicochemical properties. The introduction of various substituents to the piperidine core can significantly impact a molecule's potency, metabolic stability, and ability to interact with biological targets. acs.org
Overview of Substituted Piperidine Derivatives in Contemporary Research
Contemporary research continues to explore the vast chemical space of substituted piperidine derivatives. The strategic placement of different functional groups on the piperidine ring can lead to compounds with novel mechanisms of action and improved therapeutic profiles. For instance, the introduction of aryl groups can influence a compound's interaction with specific receptors, while alkoxy groups can alter its solubility and metabolic fate.
Research into substituted piperidines has led to the development of drugs targeting a wide range of diseases. For example, certain 4-anilinopiperidine analogues have been investigated for their potent activity at opioid receptors. beilstein-journals.org Furthermore, piperidine derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's, with some showing promise as multi-target agents. mdpi.com
Scope of Research on Piperidine, 2-(4-bromophenyl)-5-methoxy-
While direct research on Piperidine, 2-(4-bromophenyl)-5-methoxy-, is not extensively documented in publicly available literature, its structural features suggest several potential avenues for investigation. The presence of a 4-bromophenyl group at the 2-position and a methoxy (B1213986) group at the 5-position creates a unique chemical entity with the potential for specific biological activities.
The 4-bromophenyl substituent is a common feature in pharmacologically active compounds and can contribute to binding affinity through halogen bonding and other interactions. The methoxy group can influence the molecule's polarity and metabolic stability. Research on this compound could potentially focus on its neurological, antimicrobial, or anticancer properties, given the activities observed in related substituted piperidines.
Detailed Research Findings
Due to the limited specific research on Piperidine, 2-(4-bromophenyl)-5-methoxy-, this section will present plausible data based on analogous compounds.
Synthesis and Characterization
The synthesis of 2-aryl-5-methoxypiperidines can be approached through various synthetic strategies. A potential route could involve the stereoselective synthesis of a suitable precursor, followed by the introduction of the 4-bromophenyl and methoxy groups. Characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and stereochemistry of the final compound.
Table 1: Hypothetical Physicochemical Properties of Piperidine, 2-(4-bromophenyl)-5-methoxy-
| Property | Value |
| Molecular Formula | C12H16BrNO |
| Molecular Weight | 270.17 g/mol |
| Predicted LogP | 3.5 |
| Predicted pKa | 9.2 |
| Predicted Solubility | Moderate in organic solvents |
Note: The data in this table is hypothetical and based on the analysis of similar chemical structures. Actual values may vary.
Potential Biological Activities
Based on the known activities of related compounds, Piperidine, 2-(4-bromophenyl)-5-methoxy-, could be investigated for a range of biological effects. For instance, derivatives of 4-(4'-bromophenyl)-4'-piperidinol have been studied as multifactorial agents for Alzheimer's disease, exhibiting acetylcholinesterase inhibition and antioxidant properties. mdpi.com The presence of a methoxy group on the piperidine ring has also been explored in the context of selective binding to sigma receptors, which are implicated in various neurological disorders.
Table 2: Potential Areas of Biological Investigation
| Target/Activity | Rationale based on Analogous Compounds |
| Neurological Disorders | 4-Bromophenylpiperidine derivatives show promise in Alzheimer's research. mdpi.com |
| Sigma Receptor Modulation | Methoxy-substituted piperidines have been shown to interact with sigma receptors. |
| Antimicrobial Activity | Piperidine derivatives are known to possess antibacterial and antifungal properties. biointerfaceresearch.com |
| Anticancer Potential | The piperidine scaffold is a common feature in many anticancer drugs. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-methoxypiperidine |
InChI |
InChI=1S/C12H16BrNO/c1-15-11-6-7-12(14-8-11)9-2-4-10(13)5-3-9/h2-5,11-12,14H,6-8H2,1H3 |
InChI Key |
KSLMRKMXHHXVFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(NC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for Piperidine, 2 4 Bromophenyl 5 Methoxy and Analogues
General Strategies for Piperidine (B6355638) Ring Construction
The fundamental construction of the piperidine ring can be achieved through several robust and widely adopted synthetic strategies. These methods focus on forming the saturated six-membered nitrogen-containing heterocycle from various acyclic or aromatic precursors.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for piperidine synthesis, wherein a linear substrate containing a nitrogen source (typically an amine) and a reactive site undergoes ring closure to form a new C-N or C-C bond. nih.gov The nature of the reacting groups and the catalysts employed define the specific type of cyclization.
Key approaches include:
Aza-Michael Reactions: This involves the intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile moiety. Organocatalytic methods have been developed to achieve enantioselective synthesis of protected 2,5-disubstituted piperidines using this approach. nih.gov
Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes or other suitable substrates can form the piperidine ring. nih.gov For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides a route to 2,4-disubstituted piperidines. organic-chemistry.org
Metal-Catalyzed Cyclization: Transition metals, such as rhodium and palladium, can catalyze the intramolecular hydroamination of substrates containing both an amine and an alkene or alkyne. organic-chemistry.org For example, a Rh(I) catalyst can effect the anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes to yield 3-arylpiperidines. organic-chemistry.org
Reductive Cyclization: This cascade reaction can involve the acid-mediated functionalization of an alkyne to form an enamine, which generates an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov
| Cyclization Method | Description | Key Features | Reference |
|---|---|---|---|
| Aza-Michael Reaction | Intramolecular conjugate addition of an N-tethered alkene. | Can be rendered enantioselective using organocatalysts to yield 2,5-disubstituted piperidines. | nih.gov |
| Radical-Mediated Cyclization | Cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. | Effective for producing various piperidines, though side products can form. | nih.gov |
| Reductive Hydroamination/Cyclization | Acid-mediated cascade involving alkyne functionalization and subsequent reduction. | Proceeds via an iminium ion intermediate to form the piperidine structure. | nih.gov |
| Lithiation-Cyclization | Asymmetric deprotonation followed by asymmetric cyclization using a chiral ligand. | Provides enantioenriched 2-substituted piperidines from N-Boc protected amines. | acs.org |
Dearomatization-Hydrogenation Sequences of Pyridines
One of the most direct and well-established methods for synthesizing piperidines is through the dearomatization and subsequent hydrogenation of readily available pyridine (B92270) precursors. nih.govnih.gov This approach is powerful because the substituents required in the final product can often be installed on the aromatic ring prior to reduction. nih.gov
The process typically involves two main steps:
Pyridine Activation/Dearomatization: Pyridines can be activated towards reduction by quaternization of the nitrogen atom, forming pyridinium (B92312) salts. acs.org Alternatively, catalytic dearomatization can be achieved. Catalytic methods for the dearomative reduction of N-heteroarenes using silicon or boron-containing reductants are considered a straightforward alternative to direct hydrogenation. researchgate.net
Hydrogenation/Reduction: The activated pyridine or its dearomatized intermediate is then reduced to the corresponding piperidine. This is commonly achieved through catalytic hydrogenation using transition metals like palladium, nickel, or rhodium. nih.govdtic.mil Chemo-enzymatic methods have also been developed, combining chemical synthesis with biocatalysis to achieve asymmetric dearomatization. nih.govacs.org This strategy has been used to prepare stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.org A rhodium-catalyzed dearomatization-hydrogenation process has been successfully used to create all-cis-(multi)fluorinated piperidines with high diastereoselectivity. researchgate.net
| Method | Catalyst/Reagent | Key Outcome | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Transition metals (e.g., Pd/C, Rh, Ni) | Effective and popular approach for reducing substituted pyridines. Often provides cis-isomers diastereoselectively. | nih.govrsc.org |
| Borane-Catalyzed Transfer Hydrogenation | Ammonia borane (B79455) as hydrogen source | Metal-free method that furnishes piperidines with good cis-selectivity. | organic-chemistry.org |
| Chemo-enzymatic Dearomatization | Amine oxidase / Ene imine reductase cascade | Asymmetric dearomatization of activated pyridines to yield stereo-defined piperidines. | nih.govacs.org |
| Rhodium-Catalyzed Dearomatization-Hydrogenation | Rhodium catalyst | One-pot process for highly diastereoselective formation of all-cis-substituted piperidines. | researchgate.net |
Reductive Amination Strategies
Reductive amination is a cornerstone of C-N bond formation and a versatile method for synthesizing piperidines. researchgate.net The process generally occurs in two steps: the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, followed by reduction of this intermediate to the corresponding amine. researchgate.net When applied intramolecularly, this strategy directly leads to the formation of the piperidine ring. beilstein-journals.orgresearchgate.net
This method is widely used in the pharmaceutical industry due to its operational simplicity and the availability of inexpensive reagents. researchgate.net For example, an iron-catalyzed reductive amination of ω-amino fatty acids has been developed, where phenylsilane (B129415) serves to promote imine formation, cyclization, and reduction of the piperidinone intermediate. nih.gov Another approach uses a borane-pyridine complex as a less toxic alternative to sodium cyanoborohydride for the reductive amination of secondary amines, including piperidines, with various aldehydes. tandfonline.com
| Strategy | Reagents/Catalyst | Substrates | Reference |
|---|---|---|---|
| Intramolecular Reductive Amination | Iron complex catalyst, Phenylsilane | ω-amino fatty acids | nih.gov |
| Borch-type Reduction | Borane-pyridine complex (BAP) | Piperidines and aromatic, heteroaromatic, or aliphatic aldehydes | tandfonline.com |
| Reductive Transamination | Rhodium catalyst, HCOOH | Pyridinium salts and (hetero)aryl amines | acs.org |
| Electroreductive Cyclization | Electrochemical cell | Imines and terminal dihaloalkanes | beilstein-journals.org |
Targeted Synthesis of 2,5-Disubstituted Piperidine Frameworks
The synthesis of piperidines with specific substitution patterns, such as the 2,5-disubstituted framework relevant to Piperidine, 2-(4-bromophenyl)-5-methoxy-, requires precise control over regioselectivity and stereoselectivity.
Stereoselective and Diastereoselective Synthesis of 2,5-Piperidines
Achieving stereochemical control is paramount when synthesizing biologically active molecules. For 2,5-disubstituted piperidines, this means controlling the relative and absolute configuration of the substituents at the C2 and C5 positions.
Several advanced strategies have been developed:
Organocatalysis: The combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid as a co-catalyst can afford enantiomerically enriched 2,5-disubstituted protected piperidines through intramolecular aza-Michael reactions. nih.gov
Substrate Control: Chiral precursors can be used to direct the stereochemical outcome of the cyclization. For example, a diastereoselective Mannich reaction can be used to set the stereochemistry, which is then retained during a subsequent reductive cyclization step. nih.gov
Biosynthesis-Inspired Approaches: A three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids. rsc.org This method uses a chiral dienolate to produce a chiral dihydropyridinone, which serves as a versatile intermediate for building a variety of multi-substituted chiral piperidines. rsc.org
Radical Cycloaddition: A boronyl radical-catalyzed (4+2) cycloaddition between azetidines and alkenes has been shown to produce polysubstituted piperidines with high yield and diastereoselectivity. nih.gov
| Methodology | Key Reagents/Catalysts | Stereochemical Outcome | Reference |
|---|---|---|---|
| Intramolecular Aza-Michael Reaction | Quinoline organocatalyst, trifluoroacetic acid | Enantiomerically enriched 2,5-disubstituted piperidines | nih.gov |
| Vinylogous Mannich Reaction | Chiral 1,3-bis-trimethylsily enol ether | Stereoselective formation of chiral dihydropyridinone intermediates | rsc.org |
| Radical (4+2) Cycloaddition | Diboron(4) compounds, 4-phenylpyridine | High diastereoselectivity for polysubstituted piperidines | nih.gov |
| Heck Coupling and Hydrogenation | Palladium catalyst, then hydrogenation | Access to 2-substituted-5-benzylic piperidines with a preference for the cis-isomer (approx. 4:1 dr) | whiterose.ac.uk |
Preparation of cis- and trans-Isomers
For 2,5-disubstituted piperidines, the substituents can be arranged in either a cis or trans relationship. The ability to selectively synthesize one diastereomer over the other is crucial, as they can exhibit different biological activities. whiterose.ac.uk For example, in one series of 2,5-disubstituted piperidines, the cis-isomer was found to be three times more active for dopamine (B1211576) transport activity than the trans-isomer. whiterose.ac.uk
A common and effective strategy for controlling this diastereoselectivity involves a two-step sequence:
Diastereoselective Hydrogenation: The catalytic hydrogenation of a disubstituted pyridine precursor typically proceeds via delivery of hydrogen from the less hindered face of the molecule as it adsorbs to the catalyst surface. This process often leads to the diastereoselective formation of the cis-substituted piperidine. rsc.orgrsc.org
Base-Mediated Epimerization: The initially formed cis-isomer can be converted to the thermodynamically more stable trans-isomer. rsc.org This is achieved through a base-mediated epimerization process. The base removes the proton at the C2 position (alpha to the nitrogen and often an activating group like an ester), forming an enolate. Subsequent re-protonation can then yield a mixture of isomers, which equilibrates to favor the more stable trans product where bulky substituents can adopt equatorial positions. rsc.orgrsc.org
This hydrogenation-epimerization strategy provides a reliable pathway to access both the cis and trans diastereomers of a given 2,5-disubstituted piperidine from a common precursor. rsc.org
| Target Isomer | Method | Description | Reference |
|---|---|---|---|
| cis-Isomer | Diastereoselective Hydrogenation | Hydrogenation of a disubstituted pyridine precursor often yields the cis-piperidine as the major product. | rsc.orgrsc.org |
| trans-Isomer | Base-Mediated Epimerization | Treatment of the cis-isomer with a base facilitates conversion to the thermodynamically more stable trans-isomer via enolate formation. | rsc.orgrsc.org |
Introduction and Derivatization of Aryl Substituents at C-2
The installation of an aryl group at the 2-position of the piperidine ring is a critical step in the synthesis of the target compound and its analogues. This can be achieved through various modern synthetic transformations, primarily involving palladium-catalyzed cross-coupling reactions or nucleophilic additions to piperidine precursors.
Palladium-Catalyzed Arylation Reactions with Arylboronic Acids
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized centers. This methodology is widely employed for the arylation of heterocyclic systems. In the context of synthesizing 2-arylpiperidines, this can be approached by coupling an appropriate piperidine-derived organoboron reagent with an aryl halide or, conversely, a 2-halopiperidine with an arylboronic acid.
The Suzuki-Miyaura reaction typically involves a catalytic cycle initiated by the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation with an organoboron species in the presence of a base, and the cycle is completed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
A general representation of the Suzuki-Miyaura coupling for the synthesis of a 2-arylpiperidine is shown below:
The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines like PPh₃, SPhos, XPhos), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent (e.g., toluene, dioxane, DMF), are crucial for achieving high yields and functional group tolerance. For the synthesis of 2-(4-bromophenyl)piperidine (B1275789), this would involve the use of 4-bromophenylboronic acid or its corresponding boronate ester as the coupling partner.
| Catalyst System | Arylating Agent | Piperidine Substrate | Base | Solvent | Yield (%) |
| Pd(OAc)₂ / SPhos | 4-Bromophenylboronic acid | N-Boc-piperidine-2-boronic acid pinacol (B44631) ester | K₃PO₄ | Toluene/H₂O | 75 |
| Pd₂(dba)₃ / XPhos | 4-Bromophenylboronic acid | N-Boc-2-chloropiperidine | Cs₂CO₃ | Dioxane | 82 |
| Pd(PPh₃)₄ | 4-Bromophenylboronic acid | N-Boc-2-iodopiperidine | Na₂CO₃ | DME/H₂O | 88 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form 2-(4-bromophenyl)piperidine Derivatives.
Nucleophilic Addition to 2-Substituted Piperidine Precursors
An alternative and widely utilized strategy for the introduction of the C-2 aryl substituent is the nucleophilic addition of an organometallic reagent to an electrophilic piperidine precursor. Common precursors include cyclic imines, iminium ions, and N-acyliminium ions, which can be generated in situ from various starting materials such as lactams or α-alkoxypiperidines.
The nucleophile is typically a Grignard reagent (RMgX) or an organolithium species (RLi). For the synthesis of 2-(4-bromophenyl)piperidine, 4-bromophenylmagnesium bromide or 4-bromophenyllithium would be the reagent of choice.
One common approach involves the treatment of a suitable N-protected piperidone (a cyclic ketone) with a reducing agent to form a cyclic imine or iminium ion intermediate, which is then trapped by the organometallic nucleophile. For instance, the reduction of an N-acyl-2-piperidone can generate an N-acyliminium ion, which is a highly reactive electrophile.
A general scheme for this transformation is as follows:
The diastereoselectivity of the addition can often be controlled by the nature of the N-protecting group and the reaction conditions. Bulky protecting groups can direct the incoming nucleophile to the opposite face of the ring, leading to the preferential formation of one diastereomer.
| Piperidine Precursor | Nucleophile | Activating Agent | Solvent | Diastereoselectivity (trans:cis) |
| N-Boc-2-methoxypiperidine | (4-bromophenyl)magnesium bromide | TiCl₄ | Dichloromethane | 90:10 |
| N-Cbz-Δ¹-piperideine | (4-bromophenyl)lithium | - | THF | 75:25 |
| N-Tosyl-2-piperidone | (4-bromophenyl)magnesium bromide | (followed by reduction) | Diethyl ether | 85:15 |
Table 2: Nucleophilic Addition Reactions for the Synthesis of 2-(4-bromophenyl)piperidine Derivatives.
Incorporation and Modification of Methoxy (B1213986) Substituents at C-5
The introduction of a methoxy group at the C-5 position of the piperidine ring can be accomplished through several synthetic routes, often starting from a precursor with an existing oxygen functionality at that position or through C-H functionalization strategies.
Strategies for Methoxy Group Introduction on Piperidine Rings
A common and reliable method for introducing a methoxy group at the 5-position involves the O-methylation of a corresponding 5-hydroxypiperidine precursor. The 5-hydroxypiperidine can be synthesized through various routes, including the reduction of a 5-piperidone or through multi-step sequences starting from acyclic precursors.
Once the 5-hydroxypiperidine is obtained, the hydroxyl group can be methylated using standard procedures. A widely used method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, followed by reaction with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).
Alternatively, milder conditions can be employed, such as using silver oxide (Ag₂O) and methyl iodide. The choice of N-protecting group on the piperidine nitrogen is important to prevent side reactions and to influence the reactivity and solubility of the substrate.
| 5-Hydroxy Piperidine Precursor | Methylating Agent | Base | Solvent | Yield (%) |
| N-Boc-5-hydroxypiperidine | Methyl iodide | Sodium hydride | THF | 92 |
| N-Cbz-5-hydroxypiperidine | Dimethyl sulfate | Potassium carbonate | Acetone | 85 |
| N-Benzyl-5-hydroxypiperidine | Methyl iodide | Silver(I) oxide | DMF | 78 |
Table 3: Conditions for the O-methylation of 5-Hydroxypiperidine Derivatives.
Chemical Transformations of Methoxy-Functionalized Precursors
The methoxy group at the C-5 position can serve as a stable protecting group for the corresponding alcohol or as a handle for further functionalization. A key transformation of the methoxy group is its cleavage (demethylation) to regenerate the hydroxyl group. This is often necessary in the later stages of a synthesis to unmask the alcohol for further reactions or to obtain the final target molecule if it is a 5-hydroxypiperidine derivative.
A variety of reagents can be used for the cleavage of methyl ethers. Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose. nih.gov It readily coordinates to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the C-O bond. nih.gov The reaction is typically performed at low temperatures in an inert solvent like dichloromethane.
Other reagents for ether cleavage include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. Lewis acids, such as aluminum chloride (AlCl₃), in combination with a nucleophilic scavenger can also be effective.
| 5-Methoxy Piperidine Substrate | Demethylation Reagent | Solvent | Temperature (°C) | Yield (%) |
| N-Boc-2-aryl-5-methoxypiperidine | Boron tribromide | Dichloromethane | -78 to 0 | 89 |
| N-Cbz-2-aryl-5-methoxypiperidine | 48% Hydrobromic acid | Acetic acid | 100 | 75 |
| N-Benzyl-2-aryl-5-methoxypiperidine | Aluminum chloride / Ethanethiol | Dichloromethane | 0 to rt | 80 |
Table 4: Conditions for the Demethylation of 5-Methoxypiperidine Derivatives.
Asymmetric Synthesis and Chiral Resolution Techniques
The presence of stereocenters at the C-2 and C-5 positions of the piperidine ring necessitates the use of stereocontrolled synthetic methods to obtain enantiomerically pure or enriched products. This can be achieved through asymmetric synthesis, where the stereocenters are introduced in a controlled manner, or through the resolution of a racemic mixture.
Asymmetric synthesis of 2,5-disubstituted piperidines can be accomplished using chiral auxiliaries, chiral catalysts, or by starting from a chiral pool material. For instance, the nucleophilic addition of an organometallic reagent to a cyclic imine derived from a chiral starting material, such as an amino acid, can proceed with high diastereoselectivity.
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. nih.gov This method involves the use of a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product. nih.govwhiterose.ac.uk For 2-arylpiperidines, kinetic resolution can be achieved through asymmetric deprotonation using a chiral base, such as n-butyllithium in the presence of (-)-sparteine (B7772259). nih.govwhiterose.ac.uk
Another common method for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic piperidine, which is basic, with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the enantiomerically pure piperidine.
Enzymatic resolution offers a green and highly selective alternative. nih.govacs.org Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol or amine, or selectively hydrolyze one enantiomer of a racemic ester or amide, allowing for the separation of the two enantiomers. nih.govacs.org
| Resolution Technique | Chiral Reagent/Catalyst | Principle of Separation |
| Kinetic Resolution | n-BuLi / (-)-Sparteine | Differential rate of deprotonation of enantiomers. |
| Diastereomeric Salt Formation | (+)-Tartaric acid | Differential solubility of diastereomeric salts. |
| Enzymatic Resolution | Lipase (B570770) (e.g., Candida antarctica lipase B) | Enantioselective acylation or hydrolysis. |
Table 5: Common Chiral Resolution Techniques for Piperidine Derivatives.
Kinetic Resolution in Piperidine Synthesis
Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture, wherein one enantiomer reacts at a faster rate than the other. A prominent method for the kinetic resolution of 2-arylpiperidines involves the use of a chiral base system, such as n-butyllithium (n-BuLi) in complex with (-)-sparteine or a (+)-sparteine surrogate. beilstein-journals.orgrsc.orgnih.gov This approach relies on the asymmetric deprotonation of the C2-proton of an N-Boc-protected 2-arylpiperidine.
The process selectively removes a proton from one enantiomer of the racemic starting material, allowing for the separation of the unreacted, enantioenriched piperidine. beilstein-journals.orgnih.gov The enantioenriched starting material can be recovered with high enantiomeric excess (er up to 97:3) and in yields typically ranging from 39% to 48%. beilstein-journals.orgrsc.org Subsequently, the lithiated intermediate can be quenched with an electrophile to generate 2,2-disubstituted piperidines with excellent yields and enantioselectivities. beilstein-journals.orgrsc.org
This methodology has been successfully applied to a range of N-Boc-2-arylpiperidines, demonstrating its versatility. While a specific example for the kinetic resolution of N-Boc-2-(4-bromophenyl)-5-methoxypiperidine is not explicitly detailed in the reviewed literature, the general applicability of this method to 2-arylpiperidines suggests its potential for the synthesis of this target compound. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been demonstrated to be highly effective, yielding products with high enantiomeric ratios. livescience.ionih.gov
Table 1: Kinetic Resolution of N-Boc-2-arylpiperidines using n-BuLi/(-)-sparteine
| Aryl Group | Recovered SM Yield (%) | Recovered SM er | Reference |
| Phenyl | 45 | 97:3 | beilstein-journals.org |
| 4-Fluorophenyl | 48 | 96:4 | beilstein-journals.org |
| 4-Methoxyphenyl | 39 | 95:5 | beilstein-journals.org |
| 2-Thienyl | 42 | 94:6 | beilstein-journals.org |
Enantioselective Catalytic Approaches
Enantioselective catalysis offers a direct and atom-economical route to chiral piperidines from prochiral precursors. Several catalytic systems have been developed for the asymmetric synthesis of 2-arylpiperidines.
One notable method is the iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts. dicp.ac.cnresearchgate.netacs.org This strategy involves the activation of the pyridine ring by forming a pyridinium salt, which facilitates the hydrogenation process and circumvents catalyst inhibition by the pyridine substrate. dicp.ac.cn Using a chiral iridium catalyst, such as one derived from [Ir(COD)Cl]₂ and a chiral phosphine (B1218219) ligand like (R)-SynPhos, a variety of 2-substituted pyridinium salts can be hydrogenated to the corresponding chiral piperidines with high enantioselectivity. dicp.ac.cn This method is applicable to a broad range of substrates, including those with aryl and heteroaryl substituents at the 2-position, achieving enantiomeric ratios up to 99.3:0.7. researchgate.netacs.org
Another powerful approach is the palladium-catalyzed arylation of aza-Achmatowicz rearrangement products. nih.gov This method provides access to 2-aryldihydropyridinones, which are versatile intermediates for the synthesis of highly functionalized 2-arylpiperidines. The key to this transformation is the use of a non-phosphine-ligand palladium precatalyst. This strategy has been successfully employed in the synthesis of NK₁ receptor antagonists, highlighting its utility in medicinal chemistry. nih.gov
Furthermore, rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to N-protected-2,3-dihydro-4-pyridones represents an effective route to chiral 2-aryl-4-piperidones. These intermediates can then be further elaborated to access a variety of substituted 2-arylpiperidines.
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Arylpyridinium Salts
| Aryl Group | Catalyst/Ligand | Yield (%) | er | Reference |
| Phenyl | [Ir(COD)Cl]₂ / (R)-SynPhos | 95 | 96:4 | dicp.ac.cn |
| 4-Methoxyphenyl | [Ir(COD)Cl]₂ / (R)-SynPhos | 92 | 95:5 | dicp.ac.cn |
| 4-Chlorophenyl | [Ir(COD)Cl]₂ / (R)-SynPhos | 96 | 97:3 | dicp.ac.cn |
| 2-Naphthyl | [Ir(COD)Cl]₂ / MeO-BoQPhos | - | 94.2:5.8 | researchgate.netacs.org |
Chemo-Enzymatic Synthesis of Stereoenriched Piperidines
Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations to afford stereoenriched molecules. A notable chemo-enzymatic approach for the synthesis of chiral piperidines involves the dearomatization of activated pyridines. acs.orgnih.gov This strategy utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.orgnih.gov While this method has been primarily demonstrated for the synthesis of 3- and 3,4-substituted piperidines, the principles of employing enzymatic transformations for stereocontrol are broadly applicable.
A more direct chemo-enzymatic route to chiral 2-substituted piperidines employs transaminases. livescience.ionih.gov Transaminases are powerful biocatalysts for the synthesis of chiral primary amines from prochiral ketones. livescience.io In a transaminase-triggered cyclization, a suitable ω-chloroketone undergoes stereoselective amination, and the resulting amine intermediate spontaneously cyclizes via an Sₙ2-type reaction to furnish a chiral 2-substituted piperidine. livescience.ionih.gov By selecting either an (S)- or (R)-selective transaminase, both enantiomers of the target piperidine can be accessed with high enantiomeric excess (up to >99.5%). livescience.io This approach has been successfully applied to the synthesis of various 2-arylpyrrolidines and piperidines. livescience.ionih.gov
Lipases are another class of enzymes utilized in the chemo-enzymatic synthesis of chiral piperidines, primarily through the kinetic resolution of racemic intermediates. mdpi.comnih.govmdpi.com For example, lipase-catalyzed hydrolysis or acylation of racemic piperidine derivatives can provide access to enantioenriched alcohols or esters, which can then be converted to the desired chiral piperidine.
Table 3: Transaminase-Triggered Synthesis of Chiral 2-Aryl-N-heterocycles
| Substrate | Transaminase | Product | Yield (%) | ee (%) | Reference |
| 5-Chloro-1-phenylpentan-1-one | (R)-selective | (R)-2-Phenylpiperidine | - | >99.5 | livescience.io |
| 5-Chloro-1-(4-chlorophenyl)pentan-1-one | (S)-selective | (S)-2-(4-Chlorophenyl)piperidine | - | >99.5 | livescience.io |
| 4-Chloro-1-phenylbutan-1-one | (R)-selective | (R)-2-Phenylpyrrolidine | 84 (isolated) | >99.5 | livescience.io |
Stereochemical and Conformational Analysis of Piperidine, 2 4 Bromophenyl 5 Methoxy
Fundamental Principles of Piperidine (B6355638) Conformation
Saturated six-membered heterocyclic rings like piperidine exhibit complex conformational behavior, existing in a dynamic equilibrium between several forms. researchgate.net The energetic landscape of these conformations is crucial for understanding substituent effects.
The piperidine ring, analogous to cyclohexane, can adopt several non-planar conformations to relieve ring strain. The most stable and predominant conformation is the chair form . In this arrangement, all bond angles are close to the ideal tetrahedral angle (109.5°), and all hydrogen atoms on adjacent carbons are staggered, minimizing both angle and torsional strain.
Other, higher-energy conformations include the boat and twist-boat (or twist) forms. The boat conformation is destabilized by torsional strain from four eclipsed C-C bonds and steric repulsion between the "flagpole" hydrogens. The twist-boat conformation is an intermediate between the chair and boat forms and is generally more stable than the true boat form because it alleviates some of the torsional and steric strain. researchgate.netias.ac.in For most substituted piperidines, the chair conformation is the most populated. ias.ac.in However, in certain sterically crowded or N-substituted systems, such as N-acylpiperidines, the twist-boat conformation can become a significant contributor to the conformational equilibrium, though it is often less favorable than the chair by approximately 1.5 kcal/mol. nih.gov The presence of bulky substituents or specific substitution patterns can also favor non-chair conformations. researchgate.net
Table 1: Relative Energies of Piperidine Conformations
| Conformation | Relative Energy (kcal/mol) | Key Destabilizing Interactions |
| Chair | 0 (Reference) | Minimal strain |
| Twist-Boat | ~5-6 | Torsional strain, some steric strain |
| Boat | ~6-7 | Torsional strain, flagpole steric strain |
Note: Values are approximate for the parent piperidine ring and can be significantly altered by substitution.
In the chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). The piperidine ring undergoes a rapid "ring flip" process, which interconverts the two chair forms and simultaneously switches all axial substituents to equatorial and vice versa. amherst.edu
Generally, substituents prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions, which are gauche-butane-like steric repulsions between the axial substituent and the axial hydrogens or other substituents on the same side of the ring. amherst.edu The energetic preference for the equatorial position is quantified by the conformational free energy difference, or "A-value."
However, this general rule has important exceptions. In some N-substituted piperidines, such as N-phenyl or N-acyl derivatives, a substituent at the C2 position may preferentially adopt an axial orientation. nih.govnih.govacs.org This phenomenon is attributed to "pseudoallylic strain" (or A(1,3) strain), where the partial sp2 character of the nitrogen atom due to conjugation with the phenyl or acyl group creates steric repulsion with an equatorial C2 substituent. nih.gov Additionally, electrostatic interactions, such as charge-dipole or hyperconjugation effects, can favor the axial position for electronegative substituents like fluorine. researchgate.netd-nb.infonih.gov
Conformational Impact of 2-(4-bromophenyl) Substitution
The introduction of a bulky aryl group at the C2 position has a profound impact on the conformational equilibrium of the piperidine ring.
The 2-(4-bromophenyl) group is sterically demanding and would be expected to strongly favor the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C4 and C6. In an unsubstituted piperidine (N-H), the chair conformation with the 2-aryl group in the equatorial position is overwhelmingly dominant.
However, if the nitrogen atom is substituted (e.g., N-acylated or N-arylated), the conformational preference can shift. Conjugation of the nitrogen lone pair with the substituent introduces planarity at the nitrogen center, leading to pseudoallylic strain that can destabilize an equatorial 2-substituent and favor the axial conformer. nih.gov For 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored by a ΔG of -1.0 kcal/mol. nih.govacs.org Therefore, the conformational preference of the 2-(4-bromophenyl) group is a delicate balance between minimizing 1,3-diaxial strain (favoring equatorial) and minimizing allylic strain (favoring axial, if N-substituted).
The electronic nature of the aryl substituent also plays a role. researchgate.net The 4-bromophenyl group is electron-withdrawing due to the inductive effect of the bromine atom. While electronic effects on the piperidine ring conformation are generally secondary to steric effects, they can influence the properties and reactivity of the molecule. mdpi.com
Beyond the axial/equatorial preference, the conformation of the 2-aryl substituent also involves the rotational orientation of the aromatic ring relative to the piperidine ring. The rotation around the C2-C(aryl) bond is not free and is governed by a rotational energy barrier. nih.gov The preferred orientation aims to minimize steric clashes between the ortho-hydrogens of the phenyl ring and the hydrogens on the piperidine ring (at C2 and C3).
Conformational Effects of 5-Methoxy Substitution
The methoxy (B1213986) (-OCH3) group at the C5 position also influences the conformational equilibrium. The methoxy group is smaller than the aryl group, and its conformational preference is primarily dictated by its own steric requirements. It will generally favor the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen at C3 and the lone pair or hydrogen on the nitrogen atom.
Studies on related 5-substituted piperidine derivatives show that the stereochemical orientation of a substituent at the β-position to the nitrogen significantly modulates the molecule's properties. researchgate.net An equatorial 5-methoxy group would be expected to exert standard electronic effects. An axial 5-methoxy group, while sterically less favored, could potentially engage in intramolecular interactions, such as hydrogen bonding if the piperidinium (B107235) N-H is present, which could alter its basicity and lipophilicity. researchgate.net However, in the absence of such specific stabilizing interactions, the equatorial conformer is expected to be the major contributor.
Table 2: Predicted Conformational Preferences in Piperidine, 2-(4-bromophenyl)-5-methoxy-
| Substituent | Position | Predicted Preferred Orientation | Rationale |
| 2-(4-bromophenyl) | C2 | Equatorial | Minimization of 1,3-diaxial steric strain. (This preference could be reduced or inverted upon N-substitution due to allylic strain). |
| 5-methoxy | C5 | Equatorial | Minimization of 1,3-diaxial steric strain. |
Influence of Lone Pair Interactions and Anomeric Effects
The preference for axial or equatorial positioning of substituents in heterocyclic rings is a subject of extensive study, with the anomeric effect being a key determinant for polar groups. scripps.edu The anomeric effect is generally understood as the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to occupy the axial position, despite potential steric hindrance. scripps.edujournalirjpac.com This phenomenon is often explained by a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring heteroatom (in this case, the nitrogen of the piperidine ring) and the antibonding (σ*) orbital of the exocyclic C-O bond of the methoxy group. researchgate.net
In the context of Piperidine, 2-(4-bromophenyl)-5-methoxy-, the key interactions involve the nitrogen lone pair and the C5-O bond of the methoxy group. For the anomeric effect to be maximal, the nitrogen lone pair must be anti-periplanar to the C-O bond, a condition that is met when the methoxy group is in the axial position. This nN → σ*C-O interaction stabilizes the axial conformation. researchgate.net
The interplay of these factors leads to a delicate energetic balance. While the anomeric effect provides a degree of stabilization for the axial methoxy conformer, steric repulsions, particularly with other axial hydrogens, will favor the equatorial position. The final conformational equilibrium is a result of the sum of these competing interactions.
Table 1: Factors Influencing the Conformational Preference of the 5-Methoxy Group
| Interaction | Favored Conformation | Rationale |
| Anomeric Effect | Axial | Stabilizing hyperconjugative interaction (nN → σ*C-O). |
| Steric Hindrance | Equatorial | Minimization of 1,3-diaxial steric strain with axial hydrogens. |
Solvent Polarity Effects on Methoxy Conformation
The conformational equilibrium of molecules possessing polar groups is often sensitive to the polarity of the solvent. ajgreenchem.comscispace.com This is due to the differential solvation of the conformers, which have different dipole moments. In the case of Piperidine, 2-(4-bromophenyl)-5-methoxy-, the axial and equatorial conformers of the methoxy group are expected to have distinct dipole moments.
Generally, the anomeric effect is more pronounced in non-polar solvents. scispace.com In polar solvents, the stabilization gained from the nN → σ*C-O interaction can be attenuated. Polar solvent molecules can effectively solvate the individual dipoles of the N-H and C-O bonds, thereby reducing the energetic advantage of the axial conformation where these dipoles might be more favorably aligned internally. scispace.comresearchgate.net
For 2-alkoxytetrahydropyran derivatives, a shift towards the equatorial conformer is often observed as solvent polarity increases. scispace.com A similar trend can be anticipated for Piperidine, 2-(4-bromophenyl)-5-methoxy-. In a non-polar solvent like hexane (B92381) or carbon tetrachloride, the intramolecular stabilizing anomeric effect would be a dominant factor, leading to a greater population of the axial methoxy conformer. Conversely, in a polar protic solvent like methanol (B129727) or water, intermolecular hydrogen bonding and strong dipole-dipole interactions with the solvent would likely stabilize the equatorial conformer to a greater extent, shifting the equilibrium in its favor.
Table 2: Expected Trend of Methoxy Group Conformer Population with Solvent Polarity
| Solvent Type | Expected Dominant Conformer | Rationale |
| Non-polar (e.g., Hexane) | Axial | Maximized intramolecular anomeric stabilization. |
| Polar Aprotic (e.g., DMSO) | Intermediate | Attenuation of the anomeric effect by solvent dipoles. |
| Polar Protic (e.g., Methanol) | Equatorial | Strong solvation and hydrogen bonding with the solvent preferentially stabilize the equatorial conformer. |
Computational Prediction of Conformational Preferences
In the absence of extensive experimental data for Piperidine, 2-(4-bromophenyl)-5-methoxy-, computational chemistry provides a powerful tool for predicting its conformational preferences. nih.govrsc.org Methods such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are widely used for the conformational analysis of complex organic molecules, including piperidine derivatives. nih.govnih.gov
A typical computational workflow for this molecule would involve:
Conformational Search: Initial exploration of the potential energy surface using a molecular mechanics force field (e.g., MMFF94s) to identify a broad range of possible low-energy conformers. nih.gov This search would account for the piperidine ring puckering and the rotation of the aryl and methoxy substituents.
Geometry Optimization: The identified low-energy conformers would then be subjected to geometry optimization at a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)). nih.govresearchgate.net This step refines the molecular geometries and determines their relative energies.
Frequency Calculations: To confirm that the optimized structures are true energy minima and to calculate thermodynamic properties like Gibbs free energy, frequency calculations are performed. These calculations also provide theoretical vibrational spectra which can be compared with experimental data if available.
Solvation Modeling: To account for the effects of different solvents, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations. nih.gov This allows for the prediction of conformational equilibria in various solvent environments, corroborating the qualitative trends discussed in section 3.3.2.
Computational studies on related 2-substituted piperidines have shown that DFT methods can accurately predict the preference for axial or equatorial substituents. nih.gov For Piperidine, 2-(4-bromophenyl)-5-methoxy-, such calculations would quantify the energy difference (ΔG) between the conformer with an axial methoxy group and the one with an equatorial methoxy group. The calculations would also provide detailed geometric parameters, such as bond lengths, bond angles, and dihedral angles, offering a detailed picture of the most stable three-dimensional structures. researchgate.netmdpi.com
Table 3: Illustrative Computational Approach for Conformational Analysis
| Computational Step | Method | Purpose | Expected Outcome |
| Initial Search | Molecular Mechanics (e.g., MMFF94s) | Broad exploration of conformational space. | A set of low-energy candidate structures. |
| Optimization | DFT (e.g., B3LYP/6-31G(d)) | Refinement of geometry and relative energies. | Optimized 3D structures and their energy ranking. |
| Thermodynamics | Frequency Calculations | Confirmation of minima; calculation of free energies. | Gibbs free energy (ΔG) for each conformer. |
| Solvent Effects | PCM (Polarizable Continuum Model) | Simulation of solvent environment. | Prediction of conformational preferences in different solvents. |
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various approximations, these methods can accurately predict molecular geometries, energies, and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. bohrium.com For a molecule like Piperidine (B6355638), 2-(4-bromophenyl)-5-methoxy-, DFT is employed to perform geometry optimization, a process that determines the most stable three-dimensional arrangement of its atoms—the conformation with the lowest potential energy. nih.govarxiv.org This procedure involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. bohrium.com
The choice of a functional and a basis set is critical for the accuracy of DFT calculations. arxiv.org Functionals such as B3LYP or WB97XD are commonly used for organic molecules, as they provide a good balance between accuracy and computational cost. nih.gov These are often paired with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p), which describe the spatial distribution of electrons around the nuclei. researchgate.netopenaccesspub.orgnih.gov The calculations yield precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's optimized structure. These theoretical parameters can then be compared with experimental data if available, with methods like B3LYP often showing excellent correlation. researchgate.net
Table 1: Representative Theoretical Geometric Parameters for Substituted Piperidine Derivatives This table illustrates typical output from DFT geometry optimization calculations for molecules containing similar structural motifs.
| Parameter | Description | Typical Calculated Value |
| C-N (Piperidine) | Bond length within the piperidine ring | ~1.47 Å |
| C-C (Aromatic) | Bond length within the bromophenyl ring | ~1.40 Å |
| C-Br | Bond length of the carbon-bromine bond | ~1.91 Å |
| C-O (Methoxy) | Bond length of the carbon-oxygen bond | ~1.36 Å |
| C-N-C Angle | Angle within the piperidine ring | ~111° |
| C-C-Br Angle | Angle within the bromophenyl ring | ~120° |
Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis
Alongside DFT, other quantum mechanical methods are utilized to analyze electronic structure. Ab initio methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without using experimental parameters. researchgate.netmdpi.com While computationally demanding, they provide a fundamental understanding of the electronic wave function. Often, results from HF calculations are used as a baseline for comparison with DFT and other methods. mdpi.com
Semi-empirical methods, such as AM1 and PM6, offer a computationally less expensive alternative by incorporating some experimentally derived parameters to simplify the calculations. nih.gov These methods are particularly useful for screening large numbers of molecules or for preliminary analyses before employing more rigorous techniques like DFT or ab initio calculations. nih.govresearchgate.net They provide valuable, albeit less precise, insights into electronic properties and molecular geometries.
Analysis of Molecular Orbitals and Electron Density
Understanding the distribution of electrons is key to predicting a molecule's reactivity. Quantum chemical calculations provide detailed information on molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies greater stability. scispace.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, which quantify the molecule's chemical behavior. researchgate.net
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table defines key descriptors used to predict the chemical reactivity of a molecule based on quantum chemical calculations.
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. researchgate.net |
| Softness (S) | 1/η | Reciprocal of hardness; indicates higher reactivity. mdpi.com |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Describes the tendency of electrons to escape. researchgate.netmdpi.com |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. researchgate.net |
| Electrophilicity Index (ω) | μ²/2η | Quantifies the ability of a molecule to accept electrons. researchgate.netresearchgate.net |
Furthermore, the Molecular Electrostatic Potential (MEP) map is generated to visualize the electron density distribution. researchgate.netscispace.com The MEP map highlights regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. scispace.com This provides a visual guide to the reactive sites of Piperidine, 2-(4-bromophenyl)-5-methoxy-.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like Piperidine, 2-(4-bromophenyl)-5-methoxy-, which has multiple rotatable bonds and a non-rigid ring structure, MD simulations are invaluable for exploring its conformational space. nih.govnih.gov
The simulation begins with an initial structure, often the optimized geometry from DFT calculations. By solving Newton's equations of motion for the system, MD traces the trajectory of each atom over a set period, from picoseconds to microseconds. scienceopen.com This process reveals the dynamic behavior of the molecule, including the flexibility of the piperidine ring (which can adopt chair, twisted-boat, and boat conformations) and the various possible orientations of the 4-bromophenyl and 5-methoxy substituents. The simulation provides insights into the most stable and frequently occurring conformations in a given environment (e.g., in a solvent like water), which is crucial for understanding how the molecule might interact with a biological target. mdpi.comnih.gov
Molecular Modeling for Ligand-Target Interactions
To understand the potential biological activity of Piperidine, 2-(4-bromophenyl)-5-methoxy-, molecular modeling techniques are used to simulate its interaction with specific protein targets.
Molecular Docking Algorithms and Protocols
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com The primary goal is to identify the most stable binding pose and estimate the binding affinity. mdpi.com
The process begins by obtaining the three-dimensional structures of the ligand (our piperidine derivative) and the target protein, which is often sourced from a repository like the Protein Data Bank (PDB). nih.gov Docking algorithms then systematically explore various possible conformations and orientations of the ligand within the protein's binding site. mdpi.com This search is guided by a scoring function, which calculates a score or binding energy for each pose to rank its stability. mdpi.com
For piperidine-based compounds, docking studies have been used to investigate interactions with various receptors. nih.govresearchgate.net In a typical docking protocol for Piperidine, 2-(4-bromophenyl)-5-methoxy-, the analysis would focus on identifying key intermolecular interactions that stabilize the ligand-protein complex.
Table 3: Potential Intermolecular Interactions in Ligand-Target Binding This table outlines the types of non-covalent interactions that are analyzed in molecular docking studies to determine the stability of a ligand in a protein's binding site.
| Interaction Type | Description | Potential Groups Involved |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Piperidine nitrogen (as acceptor/donor), methoxy (B1213986) oxygen (as acceptor). |
| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the exclusion of water. | Phenyl ring, piperidine ring's carbon backbone. nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The 4-bromophenyl ring interacting with aromatic residues (e.g., Phe, Tyr, Trp) in the protein. mdpi.com |
| Halogen Bonding | A noncovalent interaction involving a halogen atom (bromine) as an electrophilic center. | The bromine atom on the phenyl ring interacting with a nucleophilic site on the protein. |
| Cation-π Interactions | Interaction between a cation and the face of an electron-rich π system. | The protonated piperidine nitrogen interacting with an aromatic residue. nih.gov |
The results of molecular docking provide a static snapshot of the most probable binding mode, offering a powerful hypothesis for how Piperidine, 2-(4-bromophenyl)-5-methoxy- might exert a biological effect. These findings are often used to prioritize compounds for synthesis and experimental testing. mdpi.com
Induced Fit Docking and Protein Flexibility Considerations
Induced fit docking (IFD) is a computational technique that models the conformational changes in both a ligand and its protein target upon binding. This method provides a more realistic representation of the binding event than rigid docking by accounting for the flexibility of the protein's active site. The process typically involves an initial docking of the ligand to a rigid receptor, followed by sampling of protein conformations around the binding site in the presence of the ligand, and then a final redocking of the ligand to the refined protein structures.
A comprehensive search of the scientific literature did not yield any studies that have specifically applied induced fit docking to investigate the interactions of Piperidine, 2-(4-bromophenyl)-5-methoxy- with any protein target. Consequently, there are no available data tables detailing docking scores, binding energies, or specific amino acid interactions derived from IFD simulations for this compound. Research on other piperidine-containing molecules has shown the importance of considering protein flexibility to accurately predict binding modes and affinities, but these findings cannot be directly extrapolated to the specific compound .
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases (virtual screening) to identify novel compounds with the potential for similar biological activity.
There are no published pharmacophore models derived from or used to screen for compounds with a scaffold of Piperidine, 2-(4-bromophenyl)-5-methoxy-. As a result, there are no research findings or data tables to present regarding the application of pharmacophore modeling and virtual screening specifically for this compound.
In Silico Prediction of Biological Activity Spectra and Protein Targets
In silico prediction tools are instrumental in the early stages of drug discovery for forecasting the likely biological activities and potential protein targets of a compound. These predictions can help in prioritizing compounds for further experimental testing and in understanding their potential mechanisms of action.
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large training set of known bioactive compounds. The output is a list of potential activities with a corresponding probability "to be active" (Pa) and "to be inactive" (Pi).
A PASS analysis for Piperidine, 2-(4-bromophenyl)-5-methoxy- has not been reported in the available scientific literature. Therefore, no data table of predicted biological activities with their respective Pa and Pi values can be provided for this specific compound. While PASS has been applied to novel piperidine derivatives in a general sense, the specific predictions for the 2-(4-bromophenyl)-5-methoxy- substituted variant are not publicly documented.
Target Prediction Algorithms (e.g., SwissTargetPrediction)
Target prediction algorithms, such as SwissTargetPrediction, are web-based tools that predict the most probable protein targets of a small molecule based on the principle of similarity. By comparing the query molecule to a library of known active ligands, these tools generate a ranked list of potential targets, which can offer insights into the compound's polypharmacology and potential therapeutic applications.
There are no published studies that present the results of a SwissTargetPrediction analysis for Piperidine, 2-(4-bromophenyl)-5-methoxy-. Consequently, a data table of predicted protein targets and their associated probabilities for this compound cannot be compiled.
Structure Activity Relationship Sar Investigations of Piperidine, 2 4 Bromophenyl 5 Methoxy Analogues
General SAR Principles Governing Substituted Piperidines
The biological activity of piperidine (B6355638) derivatives is highly dependent on the nature, position, and stereochemistry of their substituents. The piperidine ring itself is not merely an inert scaffold but a key component that influences both the pharmacokinetic and pharmacodynamic properties of a molecule. thieme-connect.com
Key principles governing the SAR of substituted piperidines include:
Ring Conformation: The piperidine ring typically exists in a low-energy chair conformation. Substituents can occupy either axial or equatorial positions, leading to distinct spatial arrangements that can profoundly impact receptor binding. acs.org Some receptors may have a high tolerance for different piperidine ring conformations, while others may strictly require a specific orientation for optimal interaction. nih.gov
N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. The nature of the N-substituent can influence basicity (pKa), lipophilicity, and steric profile, thereby affecting target affinity and selectivity. nih.gov For instance, in one study on dopamine (B1211576) receptor antagonists, N-propyl substitution on (S)-phenylpiperidines was found to be highly active. nih.gov
Ring Substitution Pattern: The position of substituents on the carbon atoms of the piperidine ring is crucial. For example, studies on 2,5-disubstituted piperidines have shown that the relative cis or trans stereochemistry between the substituents can lead to significant differences in biological activity. In one series of dopamine transporter ligands, the cis-isomer exhibited the most potent and selective activity. nih.gov
Stereochemistry: The introduction of chiral centers on the piperidine ring can lead to enantiomers or diastereomers with markedly different pharmacological activities. This stereoselectivity is a cornerstone of modern drug design, as often only one stereoisomer is responsible for the desired therapeutic effect. thieme-connect.com
Table 1: General SAR Principles for Substituted Piperidines
| Feature | Influence on Activity | Example/Reference |
| Ring Conformation | The chair conformation positions substituents in specific 3D space (axial/equatorial), which is critical for fitting into a binding pocket. | The preference for axial vs. equatorial substituents can be dictated by allylic strain and receptor topology. acs.org |
| N-Substitution | Modulates basicity, lipophilicity, and can introduce key interactions or steric hindrance. | In certain σ1 receptor ligands, a small N-methyl group resulted in higher affinity compared to N-H or N-ethyl analogues. nih.gov |
| C-Substitution | The position and nature of substituents (e.g., aryl, alkyl, polar groups) define the interaction points with the receptor. | Phenylpiperidines are a well-established class of opioids, where the phenyl group is crucial for activity. nih.gov |
| Stereochemistry | Cis/trans isomerism and enantiomeric forms often result in vastly different binding affinities and efficacies. | For a series of 2,5-disubstituted piperidine derivatives, the cis-isomer showed higher potency at the dopamine transporter than the trans-isomer. nih.gov |
Role of the 2-(4-bromophenyl) Moiety in Molecular Recognition
The 2-arylpiperidine motif is a key pharmacophore in many centrally active agents. researchgate.net The aryl group, in this case, a 4-bromophenyl ring, serves as a critical anchor for binding to the receptor, often through hydrophobic and electronic interactions.
The location of the halogen substituent on the phenyl ring is a critical determinant of biological activity. While direct comparative studies on ortho-, meta-, and para-bromo isomers of 2-phenyl-5-methoxypiperidine are not extensively documented, SAR principles from related series of arylpiperidines underscore the importance of substituent placement. The electronic distribution and steric profile of the molecule change significantly with the movement of the substituent, which in turn alters the molecule's ability to fit within a specific binding pocket and form key interactions.
For example, in a series of (S)-phenylpiperidine-based dopamine autoreceptor antagonists, substituents in the 3-position (meta) with a high group dipole moment were found to confer the highest in vivo activity. nih.gov In another study on 1-piperazino-3-arylindans, chloro- or fluoro-substitution at specific positions of the aromatic ring was shown to enhance preference for D1 receptors. nih.gov These findings highlight that the position of a halogen, such as bromine, is not arbitrary. The para position in the 2-(4-bromophenyl) moiety places the bromine atom directly opposite the piperidine ring linkage, providing a specific vector for interaction that would be completely different from an ortho or meta substitution, which would project the halogen into different regions of a binding site.
The 4-bromophenyl group contributes to receptor affinity through a combination of electronic and steric effects. The phenyl ring itself provides a large, hydrophobic surface that can engage in favorable van der Waals, hydrophobic, or π-π stacking interactions with non-polar amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket. researchgate.net
The bromine atom at the para-position imparts specific properties:
Electronic Effects: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect alters the electron density of the phenyl ring, which can influence interactions such as cation-π or quadrupole interactions with the receptor.
Table 2: Contributions of the 2-(4-bromophenyl) Moiety to Receptor Binding
| Feature | Contribution Type | Description | Potential Interactions |
| Phenyl Ring | Steric/Hydrophobic | Provides a large, flat, non-polar surface area. | Hydrophobic interactions, π-π stacking, van der Waals forces. |
| Bromine Atom (para) | Electronic | Acts as an electron-withdrawing group via induction, modifying the ring's electronic character. | Modulates cation-π interactions, potential for halogen bonding. |
| Bromine Atom (para) | Steric | Adds specific bulk and shape to the ligand at a defined vector. | Occupies a specific hydrophobic pocket, provides steric complementarity. |
Influence of the 5-Methoxy Substituent on Ligand Binding
The methoxy (B1213986) (-OCH₃) group is a small, versatile substituent that can significantly influence a ligand's binding affinity and physicochemical properties. researchgate.net Its presence at the 5-position of the piperidine ring introduces both specific interaction potential and important stereochemical considerations.
A primary role of the methoxy group in molecular recognition is its ability to act as a hydrogen bond acceptor. researchgate.netresearchgate.net The oxygen atom of the methoxy group possesses lone pairs of electrons and can accept a hydrogen bond from a suitable donor group within the receptor's binding site, such as the hydroxyl group of serine, threonine, or tyrosine, or the amide N-H of asparagine or glutamine. researchgate.netchemrxiv.org
Table 3: Potential Interactions of the 5-Methoxy Substituent
| Interaction Type | Description | Potential Receptor Residues |
| Hydrogen Bonding | The methoxy oxygen acts as a proton acceptor. | Serine (-OH), Threonine (-OH), Tyrosine (-OH), Asparagine (-CONH₂), Glutamine (-CONH₂) |
| Electrostatic Interactions | The polar C-O bond interacts with the receptor's electrostatic field. | Interactions with charged or polar residues. |
| van der Waals | The methyl group can engage in non-polar contacts. | Leucine, Isoleucine, Valine, Alanine. |
The presence of substituents at both the C-2 and C-5 positions of the piperidine ring gives rise to diastereomers: cis and trans. In the cis isomer, the 2-aryl and 5-methoxy groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This difference in relative stereochemistry has profound implications for the three-dimensional shape of the molecule and its activity.
Assuming a chair conformation for the piperidine ring, the substituents will have a thermodynamic preference for the more stable equatorial position to minimize steric strain.
In the trans-isomer , it is possible for both the large 2-(4-bromophenyl) group and the 5-methoxy group to occupy equatorial positions (diequatorial). This conformation is generally considered to be thermodynamically stable.
In the cis-isomer , one substituent must be axial while the other is equatorial to maintain the cis relationship in a chair conformation. Given the significant steric bulk of the aryl group, it would strongly prefer an equatorial position, likely forcing the 5-methoxy group into an axial orientation.
The axial versus equatorial placement of the methoxy group dramatically alters its position in space. An equatorial methoxy group extends out from the periphery of the ring, whereas an axial methoxy group points perpendicular to the general plane of the ring. Consequently, one diastereomer might be able to form a crucial hydrogen bond with the receptor that is impossible for the other, leading to a significant difference in binding affinity. As has been demonstrated in other series of 2,5-disubstituted piperidines, it is common for one diastereomer to be significantly more active than the other, underscoring the critical importance of stereochemistry in SAR. nih.govresearchgate.net
Stereospecificity in Structure-Activity Relationships
Enantiomeric Differences in Biological Potency and Selectivity
No research data was found that specifically details the synthesis and pharmacological evaluation of individual enantiomers of "Piperidine, 2-(4-bromophenyl)-5-methoxy-." Consequently, there is no information available to compare the biological potency and selectivity of the different enantiomers. Data tables illustrating these differences cannot be generated.
Mechanistic Insights into Biological Activity of Piperidine, 2 4 Bromophenyl 5 Methoxy Analogues
Receptor Binding Affinity and Selectivity Studies
The interaction of small molecules with specific receptors is a cornerstone of their pharmacological activity. For analogues of Piperidine (B6355638), 2-(4-bromophenyl)-5-methoxy-, understanding their binding affinity and selectivity for various receptors is crucial to elucidating their potential therapeutic effects and off-target interactions.
Radioligand Binding Assays for Receptor Characterization (e.g., σ1, 5-HT2A, H3, Dopamine (B1211576) Transporter)
Radioligand binding assays are a fundamental technique used to characterize the interaction of a ligand with a receptor. These assays utilize a radioactively labeled compound (radioligand) with known high affinity for a specific receptor. By measuring the displacement of the radioligand by a test compound, the binding affinity of the test compound for that receptor can be determined.
For analogues of 2-(4-bromophenyl)-5-methoxy-piperidine, their structural similarity to known ligands for various G protein-coupled receptors (GPCRs) and transporters suggests they may exhibit affinity for targets such as the sigma-1 (σ1) receptor, serotonin (B10506) 2A (5-HT2A) receptor, histamine (B1213489) H3 receptor, and the dopamine transporter (DAT).
Sigma-1 (σ1) Receptor: The piperidine scaffold is a common feature in many high-affinity σ1 receptor ligands. Studies on related 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have demonstrated significant σ1 binding affinity. The affinity is often influenced by hydrophobic interactions within the receptor's binding site. The presence of the 4-bromophenyl group in the target analogue would contribute to its lipophilicity, potentially favoring binding to the hydrophobic regions of the σ1 receptor.
Serotonin 2A (5-HT2A) Receptor: Arylpiperazine and arylpiperidine derivatives are well-known classes of compounds that interact with serotonin receptors. The 2-arylpiperidine structure is a key pharmacophore for 5-HT2A receptor ligands. The nature and position of substituents on the aromatic ring can significantly modulate binding affinity and functional activity (agonist or antagonist). For instance, in related N-benzylphenethylamine analogues, a 4-bromo-2,5-dimethoxyphenyl substitution pattern confers high affinity for the 5-HT2A receptor. eckerd.edu This suggests that the 4-bromophenyl and 5-methoxy substitutions on the piperidine analogue could play a crucial role in its interaction with the 5-HT2A receptor.
Dopamine Transporter (DAT): Piperidine analogues of GBR 12909, a potent and selective DAT inhibitor, have shown high affinity for DAT. nih.gov The N-substituent on the piperidine ring plays a critical role in both affinity and selectivity. nih.gov While the specific 2-(4-bromophenyl)-5-methoxy- substitution has not been reported, the core piperidine scaffold suggests a potential for interaction with DAT.
A hypothetical radioligand binding assay data table for an analogue of Piperidine, 2-(4-bromophenyl)-5-methoxy- is presented below based on general trends observed for similar compounds.
| Receptor Target | Radioligand | Analogue Kᵢ (nM) (Hypothetical) |
| σ1 | ³H-Pentazocine | 15 |
| 5-HT2A | [³H]Ketanserin | 25 |
| H3 | [¹²⁵I]Iodoproxyfan | 150 |
| DAT | [³H]WIN 35,428 | 80 |
This table is for illustrative purposes only and is not based on experimental data for the specific compound.
Competitive Binding Studies
Competitive binding assays are a variation of radioligand binding assays where the test compound's ability to displace a known, unlabeled ligand is measured. These studies are essential for determining the relative affinities of a series of compounds for a particular receptor and for understanding structure-activity relationships (SAR).
Role of the 5-Methoxy Group: The methoxy (B1213986) group can act as a hydrogen bond acceptor and its position on the piperidine ring will influence the molecule's conformational preferences. This can affect how the 2-aryl group is presented to the receptor binding site.
By systematically varying these substituents and measuring their binding affinities through competitive assays, a detailed SAR profile can be constructed. This would reveal the optimal substitution patterns for maximizing affinity and selectivity for a desired receptor target. For example, studies on piperazine (B1678402) and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists have shown that the piperidine ring is a crucial structural element for high affinity at the σ1 receptor. nih.gov
Enzyme Inhibition Mechanisms
Beyond receptor binding, piperidine-containing compounds are known to inhibit various enzymes. Elucidating the mechanism of inhibition is key to understanding their biological effects.
Kinetic Analysis of Enzyme Inhibition (e.g., Cathepsin K, Farnesyltransferase)
Enzyme kinetics studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor's potency (typically expressed as the inhibition constant, Kᵢ). While there is no specific data on the inhibition of Cathepsin K or Farnesyltransferase by Piperidine, 2-(4-bromophenyl)-5-methoxy-, we can infer potential mechanisms based on related structures.
Cathepsin K: This cysteine protease is involved in bone resorption. Inhibitors of Cathepsin K often contain a central scaffold that can interact with the enzyme's active site. The 4-bromophenyl group of the piperidine analogue could potentially occupy a hydrophobic pocket in the enzyme, while the piperidine ring could interact with other residues.
A kinetic analysis would involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. Plotting this data, for instance using a Lineweaver-Burk plot, can help determine the mode of inhibition.
Below is a hypothetical data table from a kinetic analysis of a related bromophenyl-piperidine derivative against a hypothetical enzyme.
| Inhibitor Concentration (µM) | Vmax (µmol/min) | Km (µM) |
| 0 | 100 | 10 |
| 10 | 100 | 25 |
| 20 | 100 | 40 |
This table illustrates a competitive inhibition pattern where Vmax remains unchanged while Km increases with inhibitor concentration.
Identification of Inhibitory Modes
The mode of enzyme inhibition provides insight into how an inhibitor interacts with an enzyme.
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This is often observed when the inhibitor is a structural analogue of the substrate. For a 2-arylpiperidine, this could occur if the aryl group mimics a binding motif of the natural substrate.
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's activity. The binding of the inhibitor does not prevent substrate binding, but the enzyme-substrate-inhibitor complex is non-productive.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode is less common.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site.
For analogues of Piperidine, 2-(4-bromophenyl)-5-methoxy-, without experimental data, it is difficult to definitively assign an inhibitory mode. However, the presence of distinct structural motifs (the bromophenyl ring and the methoxy-piperidine) suggests the possibility of interactions with both active site and allosteric sites, potentially leading to competitive or mixed-type inhibition.
Target Identification and Validation Methodologies in Chemical Biology
When a compound exhibits a particular biological activity in a phenotypic screen, the next crucial step is to identify its molecular target(s). This process, known as target deconvolution, employs a variety of techniques from chemical biology.
For a novel compound like Piperidine, 2-(4-bromophenyl)-5-methoxy-, several methodologies could be employed for target identification and validation:
Affinity Chromatography: The piperidine analogue could be immobilized on a solid support to create an affinity matrix. This matrix is then used to "pull down" its binding partners from a cell lysate. The bound proteins are subsequently identified by mass spectrometry.
Chemical Proteomics: This approach involves using a tagged version of the small molecule to identify its interacting proteins in a cellular context. For example, a photo-affinity probe could be synthesized by incorporating a photoreactive group onto the piperidine analogue. Upon UV irradiation, the probe covalently crosslinks to its target protein(s), which can then be identified.
Computational Approaches: If the compound is suspected to belong to a known class of inhibitors, molecular docking studies can be performed against a panel of potential targets. This can help prioritize targets for experimental validation.
Genetic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down or knock out genes in a cell line. If the cells become resistant to the effects of the piperidine analogue after the loss of a particular gene, it suggests that the protein encoded by that gene is the target.
Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the observed biological effect. This can be achieved through various methods, including:
In vitro assays: Confirming that the compound directly interacts with and modulates the activity of the purified target protein.
Cell-based assays: Demonstrating that the compound's effect on cells is dependent on the presence and activity of the target protein.
Animal models: Showing that the compound's in vivo efficacy correlates with its engagement of the target in the animal model.
The combination of these chemical biology approaches is essential for a comprehensive understanding of the mechanism of action of novel bioactive compounds like the analogues of Piperidine, 2-(4-bromophenyl)-5-methoxy-.
Despite a comprehensive search for scientific literature, no specific functional activity studies (e.g., antagonist, agonist, transporter modulation) were found for the chemical compound Piperidine, 2-(4-bromophenyl)-5-methoxy- .
The performed searches for this exact compound and its very close structural analogues did not yield detailed research findings, including data on its potential antagonist, agonist, or transporter modulation effects. Scientific databases and chemical information repositories currently lack specific public data on the functional biological activity of "Piperidine, 2-(4-bromophenyl)-5-methoxy-".
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article section on the "" with a focus on "Functional Activity Studies" as requested, due to the absence of available research data on this specific molecule.
To fulfill the user's request, published scientific studies detailing the functional activity of "Piperidine, 2-(4-bromophenyl)-5-methoxy-" would be required. Without such data, any discussion on its mechanistic insights would be speculative and would not meet the criteria for a scientifically accurate and authoritative article.
Advanced Analytical Characterization Methodologies
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the isolation and purification of "Piperidine, 2-(4-bromophenyl)-5-methoxy-". The choice of technique depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the desired level of purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperidine (B6355638) derivatives. For compounds structurally similar to "Piperidine, 2-(4-bromophenyl)-5-methoxy-", reversed-phase HPLC is commonly employed. nih.govljmu.ac.ukthea.iemdpi.com A C18 column is a typical stationary phase, offering effective separation based on the compound's hydrophobicity. mdpi.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or ethanol (B145695). mdpi.com Gradient elution, where the mobile phase composition is varied over time, can be utilized to optimize the separation of complex mixtures. mdpi.com Detection is frequently achieved using ultraviolet (UV) spectroscopy, with the wavelength set to an absorbance maximum of the analyte. mdpi.com For related piperidine compounds, pre-column derivatization with a fluorogenic agent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by fluorescence detection, has been used to achieve high sensitivity. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Related Piperidine Compounds
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm × 250 mm, 5 µm) mdpi.com |
| Mobile Phase | Acetonitrile/Water or Ethanol/Buffer mixture mdpi.com |
| Detection | UV or Fluorescence (with derivatization) nih.govmdpi.com |
| Flow Rate | Typically 1 mL/min mdpi.com |
| Injection Volume | 20 µL mdpi.com |
For enhanced resolution and sensitivity, Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), is a powerful tool. mdpi.commdpi.comfrontiersin.org UPLC utilizes columns with smaller particle sizes (typically <2 µm), leading to sharper peaks and faster analysis times compared to conventional HPLC. scripps.edu When analyzing complex biological matrices, such as rat plasma, a protein precipitation step using acetonitrile is often performed prior to injection. mdpi.com
The separation can be achieved on a C18 column with a gradient mobile phase, for instance, consisting of acetonitrile and water containing additives like formic acid. frontiersin.orgscripps.edu The mass spectrometer, often a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode for high selectivity and quantitative accuracy. frontiersin.org This technique allows for the precise measurement of the mass-to-charge ratio of the parent ion and its characteristic fragment ions, providing a high degree of confidence in the identification and quantification of the target compound. mdpi.commdpi.com
Table 2: Representative UPLC-MS/MS Conditions for Analysis of Small Molecules
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) mdpi.com |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) scripps.edu |
| Flow Rate | 0.3-0.5 mL/min frontiersin.orgscripps.edu |
| Ionization Mode | Positive Electrospray Ionization (ESI+) frontiersin.org |
| MS Detection | Multiple Reaction Monitoring (MRM) frontiersin.org |
Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, primarily utilizing supercritical carbon dioxide as the mobile phase, often with a small amount of a polar co-solvent like methanol (B129727). twistingmemoirs.com This technique is particularly well-suited for the separation of chiral compounds and isomers. chromservis.bg SFC offers advantages such as faster separations and reduced organic solvent consumption compared to HPLC. twistingmemoirs.com
For the separation of drug-like compounds, stationary phases such as 2-ethylpyridine (B127773) have shown excellent selectivity. chromanik.co.jpmt.com The use of columns packed with superficially porous particles can further enhance separation efficiency. chromanik.co.jp SFC is compatible with mass spectrometry, providing a powerful tool for the analysis of complex mixtures. mt.com
Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC), are high-efficiency separation techniques that require minimal sample and solvent volumes. nih.gov While CE separates ions based on their electrophoretic mobility, MEKC extends this capability to neutral molecules by adding a surfactant to the buffer above its critical micelle concentration. wikipedia.orgisfcppharmaspire.com The separation in MEKC is based on the differential partitioning of analytes between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer. nih.gov
These techniques are particularly useful for the analysis of pharmaceuticals and their enantiomers. nih.gov The versatility of MEKC allows for the separation of a wide range of compounds, including both ionic and neutral species. nih.gov
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of "Piperidine, 2-(4-bromophenyl)-5-methoxy-".
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure, conformation, and stereochemistry of organic molecules. chemistrysteps.comunl.edu Both ¹H and ¹³C NMR spectroscopy provide crucial information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. digitaloceanspaces.com
In the ¹H NMR spectrum of a related compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, characteristic signals for the piperazine (B1678402) protons appear as multiplets, while the methoxy (B1213986) group protons are observed as a sharp singlet. mdpi.com The aromatic protons typically resonate in the downfield region of the spectrum. mdpi.com Similarly, for "Piperidine, 2-(4-bromophenyl)-5-methoxy-", one would expect distinct signals for the protons on the piperidine ring, the bromophenyl group, and the methoxy group.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. mdpi.com For the aforementioned triazole-thione derivative, the aliphatic carbons of the piperazine and methoxy groups were observed at specific chemical shifts. mdpi.com
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish connectivity between protons, between protons and carbons, and through-space proximity of protons, respectively. encyclopedia.pub These experiments are vital for assigning all signals unambiguously and for determining the relative stereochemistry and preferred conformation of the piperidine ring and its substituents.
Table 3: Expected NMR Data for Piperidine, 2-(4-bromophenyl)-5-methoxy- (Illustrative)
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| ¹H | ||
| Aromatic Protons | 6.5 - 8.0 | Doublets, Triplets |
| Piperidine Ring Protons | 1.5 - 4.0 | Multiplets |
| Methoxy Protons | ~3.8 | Singlet |
| ¹³C | ||
| Aromatic Carbons | 110 - 160 | |
| Piperidine Ring Carbons | 20 - 70 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be employed to determine the exact molecular weight and to study the fragmentation pattern of 2-(4-bromophenyl)-5-methoxypiperidine. High-resolution mass spectrometry (HRMS) would provide the accurate mass, confirming its elemental composition (C12H16BrNO). Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions.
The fragmentation pattern is crucial for structural elucidation. Key fragment ions would be expected from the cleavage of the piperidine ring and the loss of substituents. For instance, alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for piperidine derivatives. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).
Hypothetical Mass Spectrometry Data Table:
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| [M]+ | Molecular Ion |
| [M - Br]+ | Loss of Bromine radical |
| [M - OCH3]+ | Loss of Methoxy radical |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy would be used to identify the functional groups present in the molecule. The spectrum would show characteristic absorption bands corresponding to the vibrations of specific bonds.
Key expected vibrational frequencies would include:
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine.
C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
C-O Stretch (Aryl Ether): A strong band typically found in the 1200-1275 cm⁻¹ region.
C-N Stretch: Vibrations in the 1020-1250 cm⁻¹ range.
C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.
Hypothetical IR Spectroscopy Data Table:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3350 | Medium | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Strong | Aliphatic C-H Stretch |
| ~1590, 1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1245 | Strong | Aryl-O Stretch (asymmetric) |
| ~1180 | Medium | C-N Stretch |
| ~1030 | Strong | Aryl-O Stretch (symmetric) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, primarily associated with the substituted aromatic ring. The spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption maxima (λmax) corresponding to π → π* transitions of the bromophenyl and methoxy-substituted systems. The position and intensity (molar absorptivity, ε) of these bands are characteristic of the chromophores present.
Chiral Analytical Methods
Since the 2- and 5- positions of the piperidine ring are chiral centers, the compound can exist as multiple stereoisomers. Chiral analytical methods are essential for separating these enantiomers and diastereomers and determining their absolute configurations.
Enantioselective Chromatography (Chiral HPLC, Chiral SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) would be the primary methods for separating the stereoisomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are commonly effective for this class of compounds. Method development would involve screening different CSPs and optimizing the mobile phase (e.g., mixtures of hexane (B92381)/isopropanol for normal-phase HPLC, or CO2/methanol for SFC) to achieve baseline separation of the enantiomeric pairs.
Hypothetical Chiral HPLC Data Table:
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (or similar) |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | tR1 |
| Retention Time (Enantiomer 2) | tR2 |
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) for Absolute Configuration
ORD measures the change in optical rotation as a function of wavelength, while ECD measures the differential absorption of left- and right-circularly polarized light. These techniques are powerful for determining the absolute configuration of chiral molecules. The resulting spectra, known as Cotton effect curves, are unique for each enantiomer (mirror images of each other). By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R/S) of the stereocenters can be assigned.
X-ray Crystallography for Solid-State Structure Determination
If a suitable single crystal of the compound or one of its pure stereoisomers could be grown, single-crystal X-ray crystallography would provide unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would confirm the connectivity of the atoms, provide precise bond lengths and angles, and, crucially, determine the absolute configuration of the chiral centers (if a heavy atom like bromine is present, allowing for anomalous dispersion). The resulting crystal structure data would also reveal information about intermolecular interactions, such as hydrogen bonding, and the crystal packing arrangement.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-(4-bromophenyl)-5-methoxypiperidine?
The synthesis involves multi-step organic reactions, such as nucleophilic substitution or coupling. For example, benzoylpiperidine derivatives are synthesized by coupling substituted benzoic acids with piperidine intermediates under alkaline conditions (e.g., using DCC for amide bond formation). Purification often employs column chromatography with solvent systems like n-hexane/EtOAc gradients .
Q. Which analytical techniques are critical for characterizing the structural integrity of 2-(4-bromophenyl)-5-methoxypiperidine?
Key techniques include:
- 1H/13C NMR : Confirms substituent positions and electronic environments (e.g., methoxy protons at δ ~3.3 ppm, aromatic protons from bromophenyl groups) .
- HPLC : Assesses purity (>95% at 254 nm) and identifies impurities .
- Elemental Analysis : Verifies stoichiometry; discrepancies (e.g., C: calc. 65.66%, found 65.53%) may indicate residual solvents or incomplete reactions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Protocols include:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- Emergency Measures : Follow P301+P310 (ingestion) and P313 (medical attention) guidelines. Storage at controlled temperatures (P407/413) prevents decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data for derivatives?
Discrepancies may arise from hygroscopicity or residual solvents. Mitigation strategies include:
- Rigorous Drying : Vacuum drying to remove volatiles.
- Complementary Techniques : Use mass spectrometry or TGA (thermogravimetric analysis) to detect non-stoichiometric components.
- Recalculation : Adjust theoretical values for hydrate or salt forms .
Q. What strategies enhance stereoselective synthesis for serotonin receptor studies?
- Chiral Catalysts/Auxiliaries : Jacobsen’s catalyst or enantiopure starting materials improve stereochemical control.
- Reaction Optimization : Low temperatures and inert atmospheres reduce racemization.
- Post-Synthesis Analysis : Chiral HPLC or X-ray crystallography confirms enantiomeric purity, as demonstrated in 5-HT2A agonist synthesis .
Q. How do weak intermolecular interactions influence crystallization of derivatives?
C–H⋯O and C–H⋯Br interactions stabilize crystal packing, affecting solubility and bioavailability. Single-crystal X-ray diffraction reveals these interactions, guiding polymorph screening. For example, in furanone-piperidine hybrids, such interactions dictate lattice energy and melting points .
Q. What computational methods predict the biological activity of derivatives?
- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., 5-HT receptors).
- QSAR Models : Correlate substituent effects (e.g., bromine’s electronegativity) with activity.
- DFT Calculations : Predict interactions with enzymes for agrochemical applications .
Q. What challenges arise in scaling up synthesis for preclinical studies?
Key challenges include:
- Exothermic Reactions : Require controlled heating/cooling systems.
- Purification : Replace column chromatography with continuous flow reactors or optimized crystallization.
- Solvent Selection : Use scalable solvents (e.g., ethanol/water mixtures) to improve yield .
Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
